molecular formula C15H12BrClO2 B192855 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 461432-22-4

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No. B192855
M. Wt: 339.61 g/mol
InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is an intermediate used in the improved synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .


Synthesis Analysis

The synthesis of “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” involves several stages. In the first stage, thionyl chloride is slowly added to a mixture of 5-bromo-2-chlorobenzoic acid compound, dichloromethane, and dimethylformamide at 25-30° C . The second stage involves the use of aluminum (III) chloride in dichloromethane at 5 - 30°C for approximately 0.166667 hours . In the third stage, phenetole is added in dichloromethane at 25 - 30°C for 10 hours .


Molecular Structure Analysis

The molecular formula of “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is C15H12BrClO2 . The InChI code is 1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride, followed by the addition of aluminum (III) chloride and phenetole .


Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” has a molecular weight of 339.62 . It is a pale-yellow to yellow-brown solid . The predicted boiling point is 439.2±40.0 °C . It has a density of 1.437 .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Zhang et al. (2014) developed a facile synthesis method for enantiomerically pure diarylethanes starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This method is characterized by its inexpensiveness, scalability, and ability to produce high-purity enantiomers (Zhang et al., 2014).

Antioxidant Properties

  • Research by Çetinkaya et al. (2012) synthesized derivatives of methanone, including those with bromine, and evaluated their antioxidant activities. The study found these bromophenols to have effective antioxidant power (Çetinkaya et al., 2012).

Crystal Structure

  • Kuang Xin-mou (2009) investigated the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, offering insights into its molecular configuration (Kuang Xin-mou, 2009).

Molecular Docking and Hirshfeld Surface Analysis

  • Lakshminarayana et al. (2018) synthesized a compound related to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and analyzed it using molecular docking and Hirshfeld surface analysis, indicating its potential for anti-cancer properties (Lakshminarayana et al., 2018).

Cytotoxicity Testing

  • A study by Công et al. (2020) on the synthesis and structure of 2-aroylbenzofuran-3-ols, starting from salicylic acid, includes compounds related to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. These compounds were tested for cytotoxicity on various human cancer cell lines (Công et al., 2020).

Interaction and Halogen Bonding

  • Sharma et al. (2019) conducted a study on the crystal packing of derivatives of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone. This research explored the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Safety And Hazards

“(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEURLNJEQCLGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434334
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

CAS RN

461432-22-4
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461432-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of commercial 5-bromo-2-chlorobenzoic acid (250 g, 1.06 mol) in 450 mL of CH2Cl2 containing oxalyl chloride (1.1 mol) was added 1.5 mL of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred overnight prior to removal of the volatiles under vacuum using a rotary evaporator. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 200 ml of CH2Cl2, the yellow solution was transferred to a 2 L 3-neck flask equipped with an overhead stirrer and an internal thermometer. The stirred mixture was cooled to −3° prior to adding phenetole (130 g, 1.08 mol). AlCl3 (140 g, 1.07 mol) was added via a solid addition funnel over 30 min to insure that the temperature did not exceed 4°. The copious amounts of HCl gas which began to evolve after 60% of the AlCl3 had been added were trapped by passing the gas over a stirred conc. NaOH solution. HPLC revealed the reaction to be 95% complete 10 minutes after the addition was finished. After the mixture was stirred at 4° for 1 hr, the reaction was quenched by pouring over ice. Subsequently, the suspension was diluted with H2O (1 L ) and extracted 3× with CH2Cl2. The combined organic extracts were washed 2× with 1N HCl, 1× with H2O, 2× with 1M NaOH, and 2× with brine prior to drying over Na2SO4. After removal of the volatiles, HPLC revealed the residue to be a 1:7 mixture of ortho/para isomers. Recrystallization 2× from 400 mL of absolute EtOH yielded 230 g (64%) of 5-bromo-2-chloro-4′-ethoxybenzophenone.
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250 g
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450 mL
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130 g
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140 g
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1.5 mL
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Synthesis routes and methods III

Procedure details

N,N-Dimethylforamide (9 mL) was added to a suspension of 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in a 5 L 4-necked flask containing dichloromethane (2.8 L) at room temperature. Once the vigorous evolution of gas ceased, the reaction was stirred for 10 h at room temperature. The reaction mixture was concentrated under vacuum to give a yellow residue. The residue was dissolved in dichloromethane (1.2 L) in a 5 L 4-necked flask equipped with an internal thermometer and a water condenser. The stirred mixture was cooled to −3° C. and phenetole (799 g, 6.54 mol) was added. Aluminum (III) chloride (973 g, 6.54 mol) was added to the above solution via a solid addition funnel over 1 h while maintaining the internal temperature below 4° C. After the addition was complete, the reaction mixture was stirred for 2 h at 5˜10° C. The reaction was poured into ice (10 kg). The mixture was further stirred at 4° C. for 1 h, diluted with water (3 L), transferred to a 50 L extraction funnel and extracted with dichloromethane (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), brine (10 L×2), dried over sodium sulfate (1000 g), and concentrated. The residue was recrystallized in absolute ethanol (3.5 L) to give the title compound as a white solid (1.450 kg, yield 67%, HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.77 (d, J=9 Hz, 2H), 7.49-7.53 (m, 1H), 7.47 (d, J=2.1 Hz, 1H), 7.30 (d, J=9 Hz, 1H), 6.90 (d, J=9 Hz, 2H), 4.10 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
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799 g
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973 g
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ice
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10 kg
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1.2 L
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3 L
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2.8 L
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1500 g
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975 g
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9 mL
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Yield
67%

Synthesis routes and methods IV

Procedure details

At −5-0° C., ethoxybenzene (20.5 g) and AlCl3 (22.3 g) were added into a solution of 5-bromo-2-chlorobenzoyl chloride (from step 2) in dry DCM (200 mL). Then the mixture was stirred at −5-0° C. for 1 h. The mixture was poured into ice-H2O (200 mL) and extracted with DCM. The organic phase was washed with 1M HCl, H2O, IM NaOH and brine. And the organic phase was concentrated, and the crude was purified by silica-gel column chromatography (PE/EA=80/1-40/1), to obtain 30 g of (5-bromo-2-chloro phenyl)(4-ethoxyphenyl)methanone.
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20.5 g
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22.3 g
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200 mL
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200 mL
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Synthesis routes and methods V

Procedure details

To 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in DCM (2.8 L) was added DMF (9 mL). Once the vigorous evolution of gas ceased, the reaction was stirred for 10 hours at RT. The solution was concentrated under vacuum to give a yellow residue. The residue was dissolved in DCM (1.2 L), then the stirred mixture was cooled to −3° C., and phenetole (799 g, 6.54 mol) was added. After the addition was complete, aluminum (III) chloride (973 g, 6.54 mol) was added over 1 hour while maintaining the reaction temperature below 4° C. The mixture was poured over 10 kg ice and stirred at 4° C. for 1 hour. The suspension was diluted with water (3 L) and extracted with DCM (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), and brine (10 L×2), and dried over sodium sulfate (1000 g). After removal of the volatiles, the residues were recrystallized from absolute ethanol (3.5 L) to give compound 2 as a white solid (1450 g, 67% yield, HPLC purity>99%).
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1500 g
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975 g
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2.8 L
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9 mL
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799 g
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973 g
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[Compound]
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ice
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10 kg
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1.2 L
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3 L
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67%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Reactant of Route 6
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

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